molecular formula C14H22O B14645996 4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde CAS No. 55770-95-1

4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde

Cat. No.: B14645996
CAS No.: 55770-95-1
M. Wt: 206.32 g/mol
InChI Key: HUMQVCCQODVUCJ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde is an organic compound with a complex structure featuring multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexene derivative followed by a series of functional group transformations to introduce the aldehyde group. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to ensure the desired regioselectivity and stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of advanced catalysts to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allylic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions

Major Products

    Oxidation: 4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carboxylic acid

    Reduction: 4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or activation, and receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carboxylic acid
  • 4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-methanol
  • 2-Methyl-3-buten-2-ol

Uniqueness

4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.

Properties

CAS No.

55770-95-1

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

4,6-dimethyl-2-(2-methylbut-2-enyl)cyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C14H22O/c1-5-10(2)7-13-8-11(3)6-12(4)14(13)9-15/h5,8-9,12-14H,6-7H2,1-4H3

InChI Key

HUMQVCCQODVUCJ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CC1C=C(CC(C1C=O)C)C

Origin of Product

United States

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